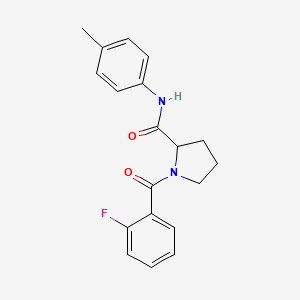

1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide, also known as FPMPA, is a chemical compound that has been extensively studied for its potential use as a research tool in neuroscience. This compound is a member of the prolinamide family, which are known to exhibit high affinity for GABA-A receptors.

作用機序

1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide acts as a positive allosteric modulator of GABA-A receptors containing the alpha-5 subunit. This means that it enhances the activity of these receptors in response to the binding of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone of the hippocampus, which can have a variety of effects on neuronal activity and behavior.

Biochemical and Physiological Effects:

1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been shown to have a number of effects on neuronal activity and behavior in animal models. It has been shown to enhance learning and memory in rats, as well as reduce anxiety-like behavior and increase sleep duration. These effects are thought to be mediated by the selective modulation of alpha-5-containing GABA-A receptors in the hippocampus.

実験室実験の利点と制限

One of the major advantages of using 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide in research studies is its selectivity for alpha-5-containing GABA-A receptors. This allows researchers to study the specific effects of modulating these receptors, without affecting other GABA-A receptor subtypes. However, one limitation of 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide is that it has a relatively short half-life in the body, which can make it difficult to administer in vivo. Additionally, its effects on behavior and physiology can be complex and difficult to interpret, which can make it challenging to use as a research tool.

将来の方向性

There are a number of potential future directions for research involving 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide. One area of interest is the role of alpha-5-containing GABA-A receptors in the pathophysiology of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, there is interest in developing more selective and longer-lasting compounds that can modulate these receptors, which could have therapeutic potential for these disorders. Finally, there is ongoing research into the precise mechanisms by which 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide modulates alpha-5-containing GABA-A receptors, which could lead to a better understanding of the function of these receptors in the brain.

In conclusion, 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide is a chemical compound that has been extensively studied for its potential use as a research tool in neuroscience. Its selectivity for alpha-5-containing GABA-A receptors makes it a valuable tool for studying the function of these receptors in the brain. However, its short half-life and complex effects on behavior and physiology can make it challenging to use as a research tool. Ongoing research into the mechanisms of action and potential therapeutic applications of 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide could lead to a better understanding of the role of alpha-5-containing GABA-A receptors in neurological disorders.

合成法

1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzylamine with 2-fluorobenzoyl chloride, followed by the addition of proline and subsequent purification steps. This method has been optimized to produce high yields of pure 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide, which is essential for its use in research studies.

科学的研究の応用

1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been used extensively in neuroscience research to study the function of GABA-A receptors in the brain. These receptors are known to play a critical role in regulating neuronal excitability, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, anxiety, and insomnia. 1-(2-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been shown to bind selectively to GABA-A receptors containing the alpha-5 subunit, which are primarily expressed in the hippocampus, a brain region important for learning and memory.

特性

IUPAC Name |

1-(2-fluorobenzoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-13-8-10-14(11-9-13)21-18(23)17-7-4-12-22(17)19(24)15-5-2-3-6-16(15)20/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNRDVYALKJWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-3-[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6068001.png)

![1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6068005.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6068006.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B6068011.png)

![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6068024.png)

![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6068032.png)

![7-(2-phenylethyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6068034.png)

![N-(4-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6068036.png)

![methyl 4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}benzoate](/img/structure/B6068040.png)

![4-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B6068041.png)

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6068058.png)

![2,2-diallyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6068063.png)

![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6068076.png)